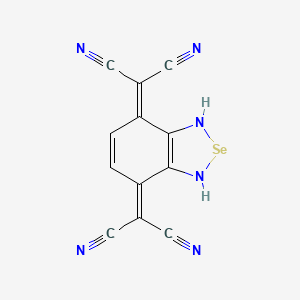
2,2'-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile is a chemical compound that belongs to the family of benzoselenadiazoles. This compound is characterized by the presence of selenium and nitrogen atoms within its molecular structure, which imparts unique chemical properties. Benzoselenadiazoles are known for their applications in various fields, including organic electronics, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile typically involves the reaction of 2,1,3-benzoselenadiazole with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,2’-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of selenides.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2’-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2’-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzoselenadiazole: A parent compound with similar structural features but without the propanedinitrile groups.
2,1,3-Benzothiadiazole: Contains sulfur instead of selenium, exhibiting different chemical properties.
2,1,3-Benzoxadiazole: Contains oxygen instead of selenium, used in similar applications but with distinct reactivity.
Uniqueness
2,2’-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile is unique due to the presence of selenium, which imparts distinct electronic and redox properties. This makes it particularly valuable in applications requiring specific electronic characteristics and oxidative stability.
Properties
CAS No. |
127445-84-5 |
|---|---|
Molecular Formula |
C12H4N6Se |
Molecular Weight |
311.17 g/mol |
IUPAC Name |
2-[4-(dicyanomethylidene)-1,3-dihydro-2,1,3-benzoselenadiazol-7-ylidene]propanedinitrile |
InChI |
InChI=1S/C12H4N6Se/c13-3-7(4-14)9-1-2-10(8(5-15)6-16)12-11(9)17-19-18-12/h1-2,17-18H |
InChI Key |
UPZSDDYGSLZCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C#N)C#N)C2=C(C1=C(C#N)C#N)N[Se]N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















